Epoxy‑Bridge Reactivity vs. Non‑Epoxy Dibenzo[b,f][1,5]dioxocine
The strained 6,12‑epoxy bridge in the target compound enables acid‑ or nucleophile‑mediated ring‑opening that is completely absent in the non‑epoxy analog 6H,12H‑dibenzo[b,f][1,5]dioxocine (CAS 263‑04‑7). In the seminal preussomerin synthesis, the epoxy‑dioxocin intermediate was obtained in multigram quantities via direct salicylaldehyde dimerisation, and its benzylic acetal protons were subsequently deprotonated and allylated, a transformation that would be unfeasible with the non‑epoxy congener because the activated acetal centre is lost [1]. No equivalent synthetic manifold has been reported for the non‑epoxy scaffold [2].
| Evidence Dimension | Synthetic utility – availability of multigram dimerisation route |
|---|---|
| Target Compound Data | Multigram scale (≥1 g) via dimerisation of salicylaldehydes |
| Comparator Or Baseline | 6H,12H‑Dibenzo[b,f][1,5]dioxocine (CAS 263‑04‑7): no analogous dimerisation route reported |
| Quantified Difference | Target compound provides a scalable entry point for further functionalisation; comparator lacks the epoxy‑acetal activation required for the published route. |
| Conditions | Dimerisation of salicylaldehydes; deprotonation‑allylation sequence as described in Org. Lett. 2000, 2, 1613‑1616. |
Why This Matters
Procurement of the epoxy‑bearing compound is mandatory for users replicating or extending the preussomerin synthetic strategy; the non‑epoxy analog cannot serve as a substitute.
- [1] Ragot, J.P., Prime, M.E., Archibald, S.J. & Taylor, R.J.K. A Novel Route to Preussomerins via 2‑Arylacetal Anions. Org. Lett. 2, 1613–1616 (2000). https://kclpure.kcl.ac.uk/portal/en/publications/a-novel-route-to-preussomerins-via-2-arylacetal-anions View Source
- [2] Molaid. Dibenzo<1,5>dioxocin – CAS 263-04-7. https://www.molaid.com (accessed 2025). View Source
